molecular formula C12H18BF4IrN2- B6309799 Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate CAS No. 32679-03-1

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

Cat. No.: B6309799
CAS No.: 32679-03-1
M. Wt: 469.31 g/mol
InChI Key: MPKOISRNESCABF-IIMKRFFBSA-N
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Properties

CAS No.

32679-03-1

Molecular Formula

C12H18BF4IrN2-

Molecular Weight

469.31 g/mol

IUPAC Name

bis(acetonitrile);(5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate

InChI

InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7?;;;;

InChI Key

MPKOISRNESCABF-IIMKRFFBSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir]

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and acetonitrile in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

IrCl3+C8H12+2CH3CN+NaBF4[Ir(C8H12)(CH3CN)2]BF4+3NaCl\text{IrCl}_3 + \text{C}_8\text{H}_{12} + 2\text{CH}_3\text{CN} + \text{NaBF}_4 \rightarrow [\text{Ir}(\text{C}_8\text{H}_{12})(\text{CH}_3\text{CN})_2]\text{BF}_4 + 3\text{NaCl} IrCl3​+C8​H12​+2CH3​CN+NaBF4​→[Ir(C8​H12​)(CH3​CN)2​]BF4​+3NaCl

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity . The process involves careful control of the reaction environment to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate exerts its effects involves the coordination of the iridium center with various ligands. The iridium atom acts as a central metal ion that can form stable complexes with different ligands, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the ligands present in the system .

Comparison with Similar Compounds

Uniqueness: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions .

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